molecular formula C20H18Cl2N2O4 B2374273 2-(2,4-dichlorophenoxy)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]acetamide CAS No. 851406-04-7

2-(2,4-dichlorophenoxy)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]acetamide

Cat. No. B2374273
CAS RN: 851406-04-7
M. Wt: 421.27
InChI Key: QSLMDKFNQAWIHW-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]acetamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as "Dichloroacetamide" or "DCA" and has been found to have a wide range of biochemical and physiological effects. In

Scientific Research Applications

Anion Coordination and Spatial Orientation

The study by Kalita, Baruah (2010) explores the anion coordination capabilities of amide derivatives similar in structure to the chemical . Their work reveals how such compounds can assume different spatial orientations, such as a tweezer-like geometry, to facilitate anion coordination through weak interactions. This property is crucial for understanding the molecular assembly and crystal structures of these amides, highlighting their potential in crystal engineering and materials science (D. Kalita, J. Baruah, 2010).

Structural Studies and Co-crystal Formation

Further research by Karmakar, Kalita, Baruah (2009) delves into the structural aspects of quinoline derivatives, demonstrating their ability to form co-crystals with aromatic diols. This property is significant for the development of new materials with tailored properties, as co-crystallization can influence the physical and chemical characteristics of the resultant compounds (A. Karmakar, D. Kalita, J. Baruah, 2009).

Corrosion Inhibition

A theoretical study on quinoxalines, which share structural similarities with the compound of interest, by Zarrouk et al. (2014), examines their effectiveness as corrosion inhibitors. Through quantum chemical calculations, the study establishes a correlation between molecular structure and inhibition efficiency, suggesting potential applications of such compounds in protecting metals against corrosion (A. Zarrouk et al., 2014).

Structural Aspects and Fluorescence Properties

Karmakar, Sarma, Baruah (2007) investigate the structural and fluorescence properties of quinoline-based amides. Their findings show that interactions with mineral acids or specific anions can significantly alter the fluorescence behavior of these compounds, which may be exploited in developing new fluorescent materials or sensors (A. Karmakar, R. Sarma, J. Baruah, 2007).

Synthesis and Therapeutic Applications

Research by Ghosh et al. (2008) on a novel anilidoquinoline derivative demonstrates its therapeutic efficacy against Japanese encephalitis, showcasing the antiviral and antiapoptotic effects of such compounds. This study opens up avenues for the development of new treatments for viral diseases using structurally related amides (Joydeep Ghosh et al., 2008).

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N2O4/c1-27-15-4-2-12-8-13(20(26)24-17(12)10-15)6-7-23-19(25)11-28-18-5-3-14(21)9-16(18)22/h2-5,8-10H,6-7,11H2,1H3,(H,23,25)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSLMDKFNQAWIHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)COC3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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